4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is a synthetic organic compound belonging to the class of oxadiazole derivatives. This compound is characterized by its unique chemical structure, which includes a pyridine ring and an oxadiazole moiety substituted with a methoxyphenyl group. The molecular formula for this compound is , and it has garnered interest due to its potential biological activities and applications in medicinal chemistry and materials science.
The compound is classified under heterocycles, specifically as an oxadiazole derivative. Oxadiazoles are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The presence of the 1,2,4-oxadiazole ring contributes to the compound's chemical reactivity and biological interactions, making it a subject of extensive research in various scientific fields .
The synthesis of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine typically involves several key steps:
In industrial settings, optimized synthetic routes may be employed to enhance scalability and cost-effectiveness. Techniques such as continuous flow synthesis and green chemistry principles are increasingly utilized to reduce environmental impact while maintaining high yields.
The molecular structure of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine features:
The canonical SMILES representation for this compound is COc1ccc(cc1)C1=[N]=[C](=NO1)C1=CC=[CH]=[N]=C1
, which provides insight into its connectivity .
The chemical reactivity of 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine can include:
The mechanism of action for 4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine is not fully elucidated but may involve:
Relevant data such as melting point, boiling point, and spectral data (NMR, IR) would typically be determined through experimental characterization methods but are not provided in the current literature .
4-[3-(2-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridine has several potential applications:
CAS No.: 57236-36-9
CAS No.: 99593-25-6
CAS No.: 85815-37-8